An In-Depth Technical Guide to Cholesteryl n-(trimethylammonioethyl)carbamate chloride
An In-Depth Technical Guide to Cholesteryl n-(trimethylammonioethyl)carbamate chloride
Executive Summary
Cholesteryl n-(trimethylammonioethyl)carbamate chloride, often referred to as TC-Cholesterol, is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and gene therapy.[1][2] Structurally, it is a derivative of cholesterol, a ubiquitous and essential component of mammalian cell membranes.[3][4] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, and application, with a primary focus on its role in the formulation of lipid-based nanoparticles for the delivery of nucleic acids. Its unique architecture, combining the membrane-anchoring properties of the cholesterol scaffold with a permanently cationic quaternary ammonium headgroup, makes it a potent agent for complexing with anionic macromolecules like DNA and RNA and facilitating their entry into cells. This document is intended for researchers and professionals in pharmaceutical sciences and biotechnology, offering both foundational knowledge and practical, field-proven protocols.
Physicochemical Properties and Molecular Structure
Understanding the fundamental properties of Cholesteryl n-(trimethylammonioethyl)carbamate chloride is crucial for its effective application. It is a cationic cholesterol derivative characterized by a stable carbamate linkage.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 188022-80-2 | [1][5][6] |
| Molecular Formula | C₃₃H₅₉ClN₂O₂ | [1][5] |
| Molecular Weight | 551.29 g/mol | [1][2][7] |
| Synonyms | TC-CHOLESTEROL, Cholesteryl N-(trimethylammonioethyl)*carbamate C | [1][5][6] |
| Recommended Storage | -20°C | [1][2][5] |
| Appearance | Inferred to be a solid, powder form | [8][9] |
The molecule's structure is amphipathic, featuring a large, rigid, and hydrophobic cholesterol tail and a positively charged hydrophilic headgroup. This duality is the cornerstone of its ability to self-assemble in aqueous environments and interact with both lipidic and charged molecular species.
The Scientific Rationale: Mechanism of Action in Gene Delivery
The primary application of TC-Cholesterol is as a non-viral vector for gene therapy.[10] Its efficacy stems from its ability to overcome several key extracellular and intracellular barriers to nucleic acid delivery. The process is multi-step, beginning with the formation of a lipoplex and culminating in the release of the genetic cargo into the cytoplasm.
2.1. Lipoplex Formation
When formulated into liposomes, typically with a neutral helper lipid such as L-α-phosphatidylethanolamine, dioleoyl (DOPE), TC-Cholesterol presents a positively charged surface.[8] This surface electrostatically attracts and binds negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA), which have a phosphate backbone. This self-assembly process results in a condensed, nanoparticle-sized complex known as a lipoplex . The cholesterol component provides structural integrity and stability to these particles.[4][11]
2.2. Cellular Uptake and Endosomal Escape
The net positive charge of the lipoplex facilitates its adhesion to the negatively charged proteoglycans on the surface of a target cell membrane, promoting cellular uptake primarily via endocytosis. Once inside the cell and enclosed within an endosome, the "proton sponge" effect or interaction with anionic lipids in the endosomal membrane, facilitated by the cationic lipid and the fusogenic properties of helper lipids like DOPE, leads to destabilization of the endosomal membrane. This critical step allows the lipoplex to escape the endosome and release its nucleic acid cargo into the cytoplasm before it can be degraded by lysosomal enzymes.
Synthesis Pathway
Cholesteryl carbamates are generally synthesized through the reaction of cholesteryl chloroformate with a corresponding amine.[3][12] This method provides a reliable and scalable route to TC-Cholesterol. The reaction involves the nucleophilic attack of the primary amine of a trimethylammonioethyl precursor on the electrophilic carbonyl carbon of cholesteryl chloroformate.
General Synthesis Protocol:
-
Precursor Preparation: Cholesteryl chloroformate is prepared by reacting cholesterol with phosgene or a safer equivalent like triphosgene.[12] The amine reactant, (2-aminoethyl)trimethylammonium chloride, is commercially available.
-
Reaction: Cholesteryl chloroformate is dissolved in a dry, aprotic solvent such as dichloromethane (DCM).[3]
-
Base Addition: A non-nucleophilic base, like triethylamine or pyridine, is added to the solution to act as an acid scavenger for the HCl that is produced during the reaction.[3][12]
-
Amine Addition: The (2-aminoethyl)trimethylammonium chloride is added to the reaction mixture, often slowly and at a controlled temperature (e.g., 0°C to room temperature).
-
Catalysis (Optional): The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3]
-
Workup and Purification: Following the reaction, the product is isolated through extraction and purified using techniques such as column chromatography or recrystallization to yield the final high-purity product.
Safety, Handling, and Storage
-
Handling: As with any fine chemical powder, Cholesteryl n-(trimethylammonioethyl)carbamate chloride should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended. [9]* Storage: The compound should be stored in a tightly sealed container at -20°C to prevent degradation. [1][5]* Toxicity: While cholesterol-based carriers are generally considered biocompatible, all novel compounds should be handled with care. [4]Specific toxicity data for TC-Cholesterol is not widely published; therefore, appropriate risk assessments should be conducted before use, especially for in vivo applications.
Conclusion and Future Perspectives
Cholesteryl n-(trimethylammonioethyl)carbamate chloride stands as a well-defined and potent example of a cationic lipid designed for advanced drug delivery. Its rational design, which leverages the inherent biocompatibility and membrane-stabilizing properties of cholesterol, provides a robust platform for the non-viral delivery of genetic material. While often overshadowed by its dimethylated analog, DC-Chol, the permanent quaternary ammonium charge of TC-Cholesterol offers distinct advantages in maintaining a consistent positive charge for lipoplex formation across a range of physiological pH values. Future research will likely focus on integrating this lipid into more complex, multi-component systems, including targeted nanoparticles and combination therapies, to further enhance delivery efficiency and therapeutic outcomes.
References
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Cas 188022-80-2, CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE | lookchem. (n.d.). LookChem. [Link]
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Cholesteryl N-(trimethylammonioethyl)carbamate chloride | C33H59N2O2 . Cl. (n.d.). BuyersGuideChem. [Link]
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CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE - LookChem. (n.d.). LookChem. [Link]
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Synthesis of Novel Cholesteryl Carbamate Derivatives. (2024). Oriental Journal of Chemistry. [Link]
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SYNTHESIS OF CHOLESTEROL DERIVATIVES. II1 CARBAMATES DERIVATIVES OF HETEROCYCLE COMPOUNDS. (n.d.). Revue Roumaine de Chimie. [Link]
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Cholesteryl N-(trimethylammonioethyl)carbamate (chloride). (n.d.). SJZ Chem-Pharm Co., Ltd. [Link]
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Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic. (2016). BMC Microbiology, 16(1), 143. [Link]
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3-(N-(N',N'-dimethylaminoethane)carbamoyl)cholesterol. (n.d.). PubChem. [Link]
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Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). Pharmaceutics, 13(12), 2006. [Link]
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The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2018). Molecules, 23(10), 2685. [Link]
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Recent progress in gene therapy for familial hypercholesterolemia treatment. (2024). Gene Therapy, 31(1-2), 1-10. [Link]
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Theoretical mechanism of the formation of cholesteryl chloride from cholesterol and thionyl chloride. (2002). Journal of Molecular Structure: THEOCHEM, 580(1-2), 167-174. [Link]
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Synthesis of Monomethoxypolyethyleneglycol—Cholesteryl Ester and Effect of its Incorporation in Liposomes. (2006). AAPS PharmSciTech, 7(4), E1-E7. [Link]
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Liposomes: structure, composition, types, and clinical applications. (2022). Heliyon, 8(5), e09394. [Link]
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